2-(Benzyloxy)-1-methoxy-4-vinylbenzene

Descripción general

Descripción

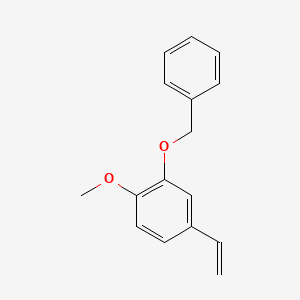

2-(Benzyloxy)-1-methoxy-4-vinylbenzene is an organic compound that features a benzene ring substituted with benzyloxy, methoxy, and vinyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-methoxy-4-vinylbenzene can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize palladium-catalyzed cross-coupling reactions due to their efficiency and scalability .

Análisis De Reacciones Químicas

Polymerization Reactions

MVP-Bz undergoes radical polymerization to form high-molecular-weight polymers:

-

Initiator : 2,2′-Azobis(2-methylpropionitrile) (AIBN, 1 mol%).

Polymer Properties :

| Property | P(MVP-Bz) |

|---|---|

| Mₙ (g/mol) | 12,000–15,000 (GPC) |

| Đ (Dispersity) | 1.8–2.2 |

| T₉ (°C) | 85–90 (DSC) |

Applications :

Derivatization Pathways

MVP-Bz serves as a precursor for tailored monomers:

(a) Hydrophilic Modification

-

Reaction : Alkylation with methyl bromoacetate (MeBrAc).

(b) Cross-Coupling Reactions

MVP-Bz participates in Pd-catalyzed Heck couplings:

Stability and Reactivity Considerations

-

Inhibition : Residual MVP (≤5%) acts as a radical inhibitor, requiring purification before polymerization .

-

Solvent Effects : Toluene outperforms polar solvents (e.g., DMF) in minimizing side reactions during polymerization .

Comparative Analysis of MVP Derivatives

| Derivative | Reactivity | Application |

|---|---|---|

| MVP-Bz | Radical polymerization | Hydrophobic polymers |

| MVP-AcOH | pH-responsive self-assembly | Drug delivery systems |

| MVP-AcOMe | Hydrolytic stability | Biodegradable coatings |

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis:

2-(Benzyloxy)-1-methoxy-4-vinylbenzene serves as a crucial intermediate in the synthesis of more complex organic molecules. It can be utilized in various synthetic pathways, including:

- Suzuki-Miyaura Coupling: This method is commonly employed for forming carbon-carbon bonds under mild conditions, making it suitable for synthesizing complex aromatic compounds.

- Oxidation and Reduction Reactions: The compound can undergo oxidation to yield aldehyde derivatives or reduction to form ethyl-substituted benzene derivatives .

Biological Research

Investigating Biological Activities:

Research into the biological properties of this compound has revealed potential interactions with biomolecules. Its functional groups may facilitate hydrogen bonding with enzymes and receptors, influencing various biological pathways . This property makes it a candidate for studies focused on enzyme interactions and biochemical assays.

Therapeutic Potential:

The compound is being explored for its potential therapeutic properties. As a building block for drug development, it may contribute to the creation of novel pharmaceuticals aimed at specific biological targets.

Industrial Applications

Production of Specialty Chemicals:

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its ability to participate in polymerization reactions makes it valuable for creating polymers with tailored properties .

Biobased Monomer Development:

Recent studies have utilized derivatives of this compound as platform monomers for biobased materials. These materials are part of a broader effort to transition from petrochemical-based products to sustainable alternatives .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(Benzyloxy)-1-methoxy-4-vinylbenzene involves its interaction with various molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways . The vinyl group can undergo polymerization reactions, contributing to its utility in material science .

Comparación Con Compuestos Similares

Similar Compounds

2-Benzyloxy-1-methylpyridinium triflate: Similar in structure but contains a pyridine ring instead of a benzene ring.

2-Benzyloxy-1-methoxybenzene: Lacks the vinyl group, making it less reactive in certain polymerization reactions.

Uniqueness

2-(Benzyloxy)-1-methoxy-4-vinylbenzene is unique due to the presence of both benzyloxy and vinyl groups on the same benzene ring. This combination allows for a diverse range of chemical reactions and applications, particularly in the synthesis of complex organic molecules and materials .

Actividad Biológica

2-(Benzyloxy)-1-methoxy-4-vinylbenzene, also known as MVP-Bz, is a compound of interest in the field of organic chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of MVP-Bz, including its synthesis, pharmacological properties, and relevant case studies.

Synthesis of this compound

MVP-Bz can be synthesized through a series of reactions involving 2-methoxy-4-vinylphenol (MVP) as a precursor. The synthesis typically involves the use of benzyl bromide in the presence of a catalyst such as 18-crown-6 under reflux conditions. The yield of MVP-Bz can reach up to 90%, indicating an efficient synthetic route .

Pharmacological Properties

The biological activity of MVP-Bz has been explored in various studies, highlighting its potential therapeutic applications:

- Antioxidant Activity : MVP-Bz exhibits significant antioxidant properties, which are essential for protecting cells from oxidative stress. This activity is attributed to its ability to scavenge free radicals and reduce oxidative damage .

- Anti-inflammatory Effects : Studies have demonstrated that MVP-Bz can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. This mechanism may involve the modulation of signaling pathways associated with inflammation .

- Antimicrobial Activity : MVP-Bz has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. The compound's structure allows it to interact with microbial membranes, disrupting their integrity and leading to cell death .

Case Studies

Several studies have investigated the biological activity of MVP-Bz and its derivatives:

- In Vitro Studies : In a study assessing the cytotoxic effects of various phenolic compounds, MVP-Bz demonstrated low toxicity towards human cell lines while exhibiting significant antiproliferative effects on cancer cells. This selective toxicity suggests that MVP-Bz could be developed as a chemotherapeutic agent .

- Animal Models : Research utilizing animal models has shown that MVP-Bz can reduce tumor growth in xenograft models. The compound was administered at varying doses, revealing a dose-dependent response in inhibiting tumor proliferation .

- Mechanistic Insights : Investigations into the mechanism of action revealed that MVP-Bz may activate certain pathways involved in apoptosis and cell cycle regulation, further supporting its potential as an anticancer agent .

Data Table: Biological Activities of MVP-Bz

Propiedades

IUPAC Name |

4-ethenyl-1-methoxy-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-3-13-9-10-15(17-2)16(11-13)18-12-14-7-5-4-6-8-14/h3-11H,1,12H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPBQQYHFLQYBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60987909 | |

| Record name | 2-(Benzyloxy)-4-ethenyl-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60987909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68360-39-4 | |

| Record name | 2-(Benzyloxy)-4-ethenyl-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60987909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.